molecular formula C7H6BrN3 B079505 4-bromo-1H-indazol-3-amine CAS No. 914311-50-5

4-bromo-1H-indazol-3-amine

Cat. No. B079505
M. Wt: 212.05 g/mol
InChI Key: IXXXOIXGQFPLIH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indazole derivatives, including 4-bromo-1H-indazol-3-amine, often involves copper-catalyzed one-pot, three-component reactions. For example, 2H-Indazoles can be synthesized through reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide, with a copper catalyst playing a crucial role in the formation of C-N and N-N bonds, indicating a broad substrate scope and high tolerance for various functional groups (Kumar et al., 2011).

Molecular Structure Analysis

The molecular structure of indazole derivatives, including 4-bromo-1H-indazol-3-amine, is often elucidated using techniques like X-ray crystallography, which reveals the crystalline structure and intermolecular interactions critical for understanding the compound's chemical behavior and reactivity. For instance, the synthesis and characterization of related compounds have been detailed, highlighting the importance of structural analysis in determining the properties of these compounds (Nadaf et al., 2019).

Chemical Reactions and Properties

Indazoles, including 4-bromo-1H-indazol-3-amine, participate in various chemical reactions, such as Buchwald reactions, which generate novel derivatives through the reaction with a range of amines. This illustrates the compound's versatility and utility in synthesizing a wide array of chemical entities (Slade et al., 2009).

Physical Properties Analysis

The physical properties of 4-bromo-1H-indazol-3-amine, such as solubility, melting point, and crystal structure, are pivotal for its application in various chemical syntheses. These properties are often determined through experimental studies and supported by theoretical calculations, providing insights into the compound's stability and reactivity.

Chemical Properties Analysis

The chemical properties of 4-bromo-1H-indazol-3-amine, including its reactivity towards different chemical reagents, stability under various conditions, and its role as a precursor in the synthesis of complex molecules, are of significant interest. Studies focusing on its reactions, such as the palladium-catalyzed Suzuki–Miyaura cross-coupling, highlight its utility in organic synthesis (Wang et al., 2015).

Scientific Research Applications

Overview of Triazole Derivatives in Pharmaceutical Development

4-Bromo-1H-indazol-3-amine, a compound structurally related to triazole and indazole derivatives, has been extensively studied for its diverse applications in pharmaceutical development. The literature reveals the significant potential of triazole and indazole derivatives in creating new drugs due to their wide range of biological activities. For example, indazole derivatives are recognized for their anticancer and anti-inflammatory properties, forming the basis for novel therapeutic agents targeting conditions involving protein kinases and neurodegeneration (Denya, Malan, & Joubert, 2018).

Role in Synthesis of Biologically Active Compounds

Further investigations into cyclic imines, including indazoles, in Ugi and Ugi-Type Reactions have unveiled methodologies for efficiently linking peptide moieties to N-heterocyclic motifs. These motifs are foundational structures in numerous natural products and pharmaceutical compounds, offering a single-step route to diverse, biologically significant molecules (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).

Applications in Organic Synthesis and Material Science

Beyond pharmaceuticals, the broader class of triazoles, to which 4-bromo-1H-indazol-3-amine is related, finds extensive use in organic synthesis, material science, and as intermediates in the production of industrial chemicals. These compounds are involved in the synthesis of dyes, agricultural chemicals, and high-energy materials, demonstrating their versatility and importance across multiple scientific and industrial fields (Parchenko, 2019).

Contribution to Advancements in Catalysis

The exploration of amine-functionalized metal–organic frameworks (MOFs) reveals the importance of nitrogen-containing compounds, such as 4-bromo-1H-indazol-3-amine, in catalysis and gas storage. Specifically, amine functionalities within MOFs have shown exceptional promise for CO2 capture, highlighting the critical role of nitrogen-containing heterocycles in addressing environmental challenges (Lin, Kong, & Chen, 2016).

Importance in Environmental Remediation

The degradation of hazardous nitrogen-containing compounds, including amines, through advanced oxidation processes signifies the environmental relevance of studying nitrogen-rich heterocycles. These studies underscore the necessity of developing effective methods for the remediation of pollutants, where compounds like 4-bromo-1H-indazol-3-amine could potentially play a role in the synthesis of more environmentally friendly degradation catalysts or adsorbents (Bhat & Gogate, 2021).

Safety And Hazards

The safety information for “4-bromo-1H-indazol-3-amine” indicates that it may cause skin and eye irritation. The compound is classified under the GHS07 hazard class, with the signal word “Warning”. The hazard statements associated with this compound are H317 and H319 .

Future Directions

Indazole derivatives, including “4-bromo-1H-indazol-3-amine”, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. They serve as important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions for this compound could involve further exploration of its biological activities and potential applications in drug development.

properties

IUPAC Name

4-bromo-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXXOIXGQFPLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90475006
Record name 4-bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1H-indazol-3-amine

CAS RN

914311-50-5
Record name 4-bromo-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90475006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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